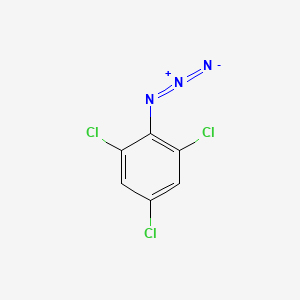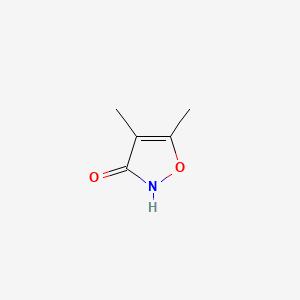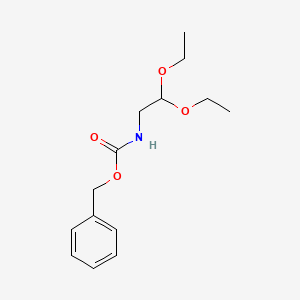
2-Azido-1,3,5-trichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "2-Azido-1,3,5-trichlorobenzene" often involves multistep chemical reactions, including azidation and chlorination processes. For instance, compounds with azide groups and chlorinated benzene rings can be synthesized through selective thermolysis of azide groups in specific conditions, indicating a potential pathway for synthesizing "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003)(Chapyshev, 2003).
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives has been extensively studied. For example, the molecular structure of 1,2,3-trichlorobenzene was determined using gas electron diffraction and NMR, providing insights into bond lengths, valence angles, and symmetry, which are critical for understanding the structural characteristics of "2-Azido-1,3,5-trichlorobenzene" (Blake et al., 1990)(Blake et al., 1990).
Chemical Reactions and Properties
Azobenzenes, which share similarities with azido-substituted benzene compounds, undergo various chemical reactions, including isomerization and coupling reactions, highlighting the reactivity of azido groups in such compounds (Merino, 2011)(Merino, 2011). These reactions are essential for understanding the chemical behavior of "2-Azido-1,3,5-trichlorobenzene".
Physical Properties Analysis
The study of similar compounds, such as 2,4,6-triazido-3-chloro-5-trifluoromethylpyridine, provides insights into the nonplanar molecular structure and the rotation barrier of azido groups, which are significant for assessing the physical properties of "2-Azido-1,3,5-trichlorobenzene" (Aldoshin et al., 2008)(Aldoshin et al., 2008).
Chemical Properties Analysis
The chemical properties of azido-substituted compounds, including their reactivity and interactions with other chemical entities, are crucial for their potential applications. The selective thermolysis of azide groups and the synthesis of azobenzenes illustrate the chemical versatility and potential reactivity of compounds like "2-Azido-1,3,5-trichlorobenzene" (Chapyshev, 2003; Merino, 2011)(Chapyshev, 2003)(Merino, 2011).
科学的研究の応用
Applications in Polymer Chemistry and Organic Synthesis
1,3,5-Trichloro-2,4,6-trifluorobenzene, a compound closely related to 2-Azido-1,3,5-trichlorobenzene, undergoes selective defluorination and azidation to form 1,3,5-triazido-2,4,6-trichlorobenzene, which is used as a photoactive cross-linking reagent in polymer chemistry. These triazides are significant for their potential use in organic synthesis and in the photochemical creation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).
Catalytic Oxidation of Chlorinated Benzenes
The catalytic oxidation behavior of chlorinated benzenes, including 1,3,5-trichlorobenzene, was studied to understand the influence of molecular structure on the oxidation rates. This research is crucial for developing technologies for the degradation of pollutants like chlorinated benzenes (Wang et al., 2015).
Magnetic Materials and High-Energy Applications
A unique azido-cobalt(ii) compound was synthesized, featuring slow magnetic relaxation behavior and high-energy characteristics. It’s notable for its satisfactory detonation properties, high nitrogen content, and potential as an environmentally friendly high-energy material. This compound also aids in the thermal decomposition of certain substances, showing its versatility in advanced material applications (Ma et al., 2018).
将来の方向性
特性
IUPAC Name |
2-azido-1,3,5-trichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSMLRAMCCMGQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210292 |
Source


|
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3,5-trichlorobenzene | |
CAS RN |
61371-35-5 |
Source


|
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-azido-1,3,5-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)
![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)
![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)


![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)






